molecular formula C11H13BrOSi B13488169 3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol

3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol

Cat. No.: B13488169
M. Wt: 269.21 g/mol
InChI Key: XRYGQPUKKCVBCU-UHFFFAOYSA-N
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Description

3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol is an organic compound characterized by the presence of a bromine atom, a trimethylsilyl group, and a phenol group

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol involves its interaction with specific molecular targets. The bromine atom and the trimethylsilyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The phenol group can also form hydrogen bonds and participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol is unique due to the presence of both a bromine atom and a trimethylsilyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H13BrOSi

Molecular Weight

269.21 g/mol

IUPAC Name

3-bromo-5-(2-trimethylsilylethynyl)phenol

InChI

InChI=1S/C11H13BrOSi/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8,13H,1-3H3

InChI Key

XRYGQPUKKCVBCU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)O

Origin of Product

United States

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